molecular formula C10H8FNO B1438201 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile CAS No. 1094267-29-4

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile

Cat. No. B1438201
M. Wt: 177.17 g/mol
InChI Key: USLUDEAOTCLSEN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Oxidative Cyclization and Heterocycle Synthesis

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a precursor in oxidative cyclization reactions to synthesize heterocycles. Manganese(III) acetate has been used to promote the oxidative cyclization of 3-oxopropanenitriles, including compounds related to 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, with various alkenes and amides. This process yields dihydrofuran and dihydrofuran-3-carboxamide derivatives, which are significant for synthesizing a wide range of heterocyclic compounds with potential biological activities. These reactions demonstrate the utility of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile in synthesizing diverse chemical structures through oxidative cyclization mechanisms (Yılmaz et al., 2005), (Yılmaz et al., 2008).

Synthesis of Thiazolidin-4-one Derivatives

The compound also serves as a key intermediate in the synthesis of thiazolidin-4-one derivatives. Through reactions with chloroacetonitrile and acrylonitrile, it contributes to the production of compounds that exhibit promising antioxidant activity. This application underscores its importance in the development of new antioxidant agents, showcasing the potential health benefits and therapeutic applications of derivatives synthesized from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (El Nezhawy et al., 2009).

Development of Electroactive Polymers

Moreover, 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is instrumental in the development of electroactive polymers. These polymers, synthesized from derivatives of the compound, have been evaluated as active materials for electrochemical capacitors, exhibiting significant energy and power densities. This application not only highlights the compound's versatility in materials science but also its contribution to the advancement of energy storage technologies (Ferraris et al., 1998).

Antimicrobial Activity

Further research has explored the antimicrobial properties of derivatives synthesized from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. These studies have led to the synthesis of novel compounds with significant antimicrobial activity against various pathogens, underscoring the potential of these derivatives in developing new antimicrobial agents. Such research is critical in the ongoing battle against drug-resistant bacteria and highlights the compound's importance in pharmaceutical sciences (Khedr et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLUDEAOTCLSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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